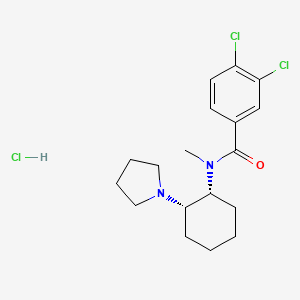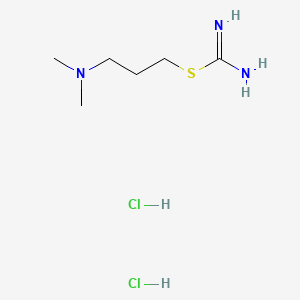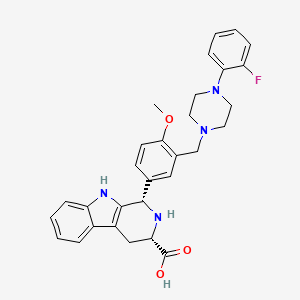
cis-Ned 19
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El cis-Ned 19 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Algunas de sus aplicaciones clave incluyen:
Química: Se utiliza para estudiar las propiedades químicas y la reactividad de los antagonistas del NAADP
Biología: Se emplea en la investigación de las vías de señalización del calcio y su papel en los procesos celulares
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en enfermedades relacionadas con la desregulación de la señalización del calcio
Industria: Se utiliza en el desarrollo de nuevas sondas químicas y herramientas para fines de investigación
Mecanismo De Acción
El cis-Ned 19 ejerce sus efectos inhibiendo la unión del dinucleótido de adenina y ácido nicotínico fosfato a su receptor, bloqueando así la liberación de iones calcio. Esta inhibición interrumpe las vías de señalización del calcio, que son cruciales para varios procesos celulares . Los objetivos moleculares del compuesto incluyen los receptores de NAADP y sus vías implican la regulación de los niveles de calcio intracelular .
Análisis Bioquímico
Biochemical Properties
cis-Ned 19 plays a significant role in biochemical reactions by inhibiting NAADP-mediated calcium signaling. It interacts with NAADP receptors, inhibiting calcium release with an IC50 of 800 nM . This compound also binds to [32P]NAADP with an IC50 of 15 μM . The interaction of this compound with these receptors is crucial for its function as a calcium signaling inhibitor.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting calcium release, which is essential for numerous cellular activities. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce cell proliferation and induce apoptosis in a time-dependent manner . It also affects the expression of proteins such as N-cadherin and E-cadherin, influencing cell migratory behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with NAADP receptors, leading to the inhibition of calcium release. This compound acts as an irreversible antagonist, meaning it permanently binds to its target, preventing further calcium signaling. By inhibiting NAADP-mediated calcium release, this compound disrupts various downstream signaling pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can reduce cell proliferation and induce apoptosis over a period of 24 to 72 hours . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits calcium release and influences cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental and therapeutic settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to calcium signaling. It interacts with enzymes and cofactors that regulate calcium release and signaling. By inhibiting NAADP-mediated calcium release, this compound affects metabolic flux and metabolite levels, influencing various cellular processes and functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its function as a calcium signaling inhibitor. The transport and distribution of this compound influence its effectiveness and potential side effects in experimental and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells determines its ability to inhibit calcium release and influence cellular processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: : La síntesis de cis-Ned 19 implica múltiples pasos, incluida la reacción de precursores químicos específicos bajo condiciones controladas.
Métodos de producción industrial: : Los métodos de producción industrial para this compound no están ampliamente documentados, ya que se utiliza principalmente para fines de investigación. El compuesto se sintetiza en laboratorios especializados siguiendo protocolos estrictos para garantizar la alta pureza y la consistencia .
Análisis De Reacciones Químicas
Tipos de reacciones: : El cis-Ned 19 experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones generalmente se llevan a cabo bajo condiciones de laboratorio controladas para estudiar las propiedades y el comportamiento del compuesto .
Reactivos y condiciones comunes: : Los reactivos comunes utilizados en reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios solventes. Las condiciones específicas dependen de la reacción deseada y de la configuración experimental .
Principales productos formados: : Los principales productos formados a partir de reacciones que involucran this compound dependen del tipo de reacción y de los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
El cis-Ned 19 a menudo se compara con su isómero estereoisómero, el trans-Ned 19, que también actúa como un antagonista del NAADP pero con diferente potencia y características de unión . Otros compuestos similares incluyen varios antagonistas del NAADP e inhibidores de la señalización del calcio . La singularidad del this compound radica en su estereoquímica específica y en su inhibición irreversible de los receptores de NAADP .
Lista de compuestos similares
- trans-Ned 19
- Ned 19
- Otros antagonistas del NAADP
Propiedades
IUPAC Name |
(1S,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHCEERDBRGPQZ-LSYYVWMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




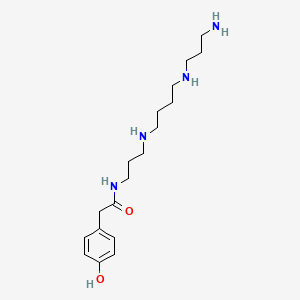
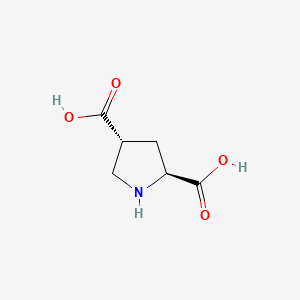
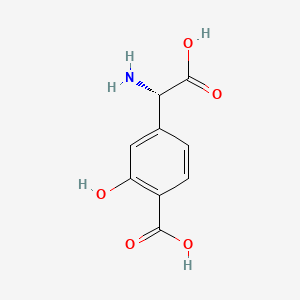

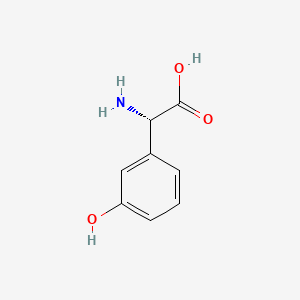
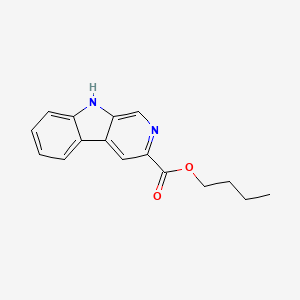
![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1662549.png)
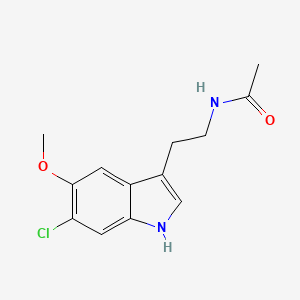
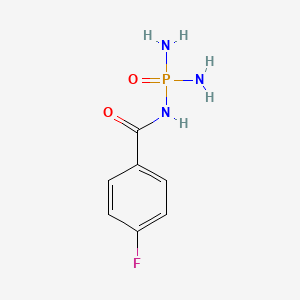
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662558.png)
